3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24ClN5O2 and its molecular weight is 461.95. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide (CAS Number: 1421513-62-3) is a novel synthetic derivative that exhibits potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C25H24ClN5O2 with a molecular weight of 461.9 g/mol. The structure includes a chlorophenyl group, a cyclopentyl moiety, and a pyrazole ring, which are known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H24ClN5O2 |
Molecular Weight | 461.9 g/mol |
CAS Number | 1421513-62-3 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in tumor growth and inflammation . The compound may exert its anticancer effects through inhibition of COX enzymes or modulation of other signaling pathways involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be attributed to its structural components that resemble known anti-inflammatory agents. Similar compounds have demonstrated efficacy in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . The presence of the isoxazole ring is particularly noteworthy as it has been associated with anti-inflammatory effects in various studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the chlorophenyl and pyridinyl moieties, enhances its interaction with biological targets. Studies have shown that modifications in these groups can lead to increased potency against specific targets, including kinases involved in cancer cell proliferation .
Case Studies
- In Vitro Studies : A study evaluating similar pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor size and improved survival rates compared to controls. These studies suggest that the compound may be effective in vivo as an anticancer agent .
- Clinical Relevance : The ongoing exploration of pyrazole derivatives in clinical trials highlights their potential therapeutic applications. For instance, some analogs are currently being evaluated for their effectiveness in treating rheumatoid arthritis due to their anti-inflammatory properties .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2/c1-16-23(24(30-33-16)20-8-4-5-9-21(20)26)25(32)28-15-18-14-22(17-10-12-27-13-11-17)31(29-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHAVYPTTWAAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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